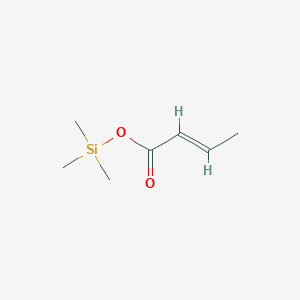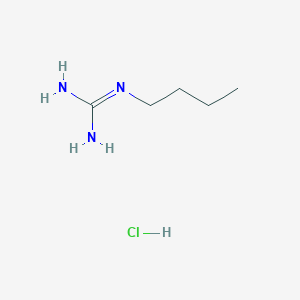![molecular formula C25H37N3O4 B102303 l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester CAS No. 15939-57-8](/img/structure/B102303.png)
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester, commonly known as L-Tryptophan methyl ester, is a derivative of the essential amino acid L-tryptophan. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
L-Tryptophan methyl ester has various applications in scientific research. It can be used as a precursor for the synthesis of peptides and proteins. It can also be used as a substrate for enzymes involved in the metabolism of L-tryptophan. L-Tryptophan methyl ester has been used in studies related to the synthesis of neurotransmitters, such as serotonin and melatonin. It has also been used in studies related to the regulation of the immune system and the treatment of cancer.
Mecanismo De Acción
The mechanism of action of L-Tryptophan methyl ester is complex and not fully understood. It is believed to act as a substrate for enzymes involved in the metabolism of L-tryptophan. It can also cross the blood-brain barrier and be converted into serotonin and melatonin, which are neurotransmitters that play a role in regulating mood, sleep, and other physiological functions.
Biochemical and Physiological Effects:
L-Tryptophan methyl ester has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and melatonin in the brain, which can improve mood and sleep. It has also been shown to have anti-inflammatory and immunomodulatory effects, which can help regulate the immune system and potentially treat certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using L-Tryptophan methyl ester in lab experiments is its ability to cross the blood-brain barrier and be converted into serotonin and melatonin. This makes it a useful tool for studying the regulation of mood and sleep. However, L-Tryptophan methyl ester has limitations in terms of its stability and solubility. It can also be toxic at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on L-Tryptophan methyl ester. One area of interest is its potential use in the treatment of cancer. Studies have shown that L-Tryptophan methyl ester can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a tool for studying the regulation of the immune system. Further research is needed to fully understand the mechanisms of action and potential applications of L-Tryptophan methyl ester.
Métodos De Síntesis
L-Tryptophan methyl ester can be synthesized through a simple reaction between L-tryptophan and methanol in the presence of a catalyst. The reaction yields L-Tryptophan methyl ester and water. The purity of the final product can be improved through recrystallization and purification techniques.
Propiedades
Número CAS |
15939-57-8 |
|---|---|
Nombre del producto |
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester |
Fórmula molecular |
C25H37N3O4 |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[3-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H37N3O4/c1-3-4-5-6-7-8-9-14-23(29)26-16-15-24(30)28-22(25(31)32-2)17-19-18-27-21-13-11-10-12-20(19)21/h10-13,18,22,27H,3-9,14-17H2,1-2H3,(H,26,29)(H,28,30)/t22-/m0/s1 |
Clave InChI |
ASRRMDLQLAJNSB-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES canónico |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Sinónimos |
N-Decanoyl-βAla-L-Trp-OMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



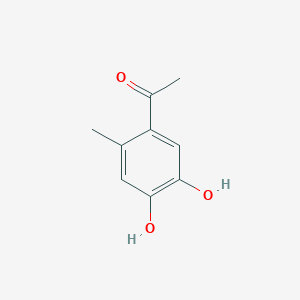

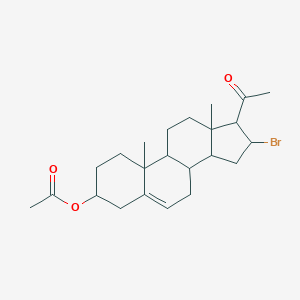

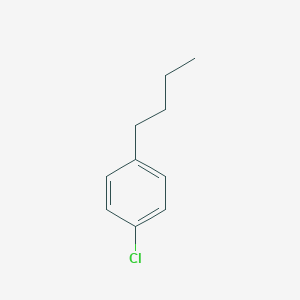

![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)


